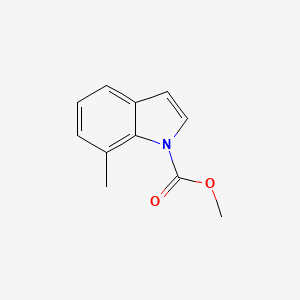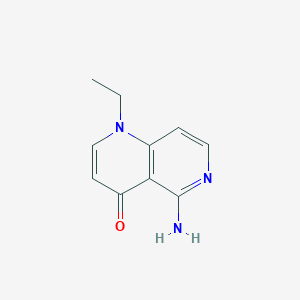
7,8-Dimethylquinoline-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,8-Dimethylquinoline-2-carbaldehyde is an organic compound belonging to the quinoline family. Quinolines are heterocyclic aromatic compounds with a wide range of applications in medicinal and industrial chemistry. The compound is characterized by a quinoline ring substituted with two methyl groups at positions 7 and 8, and an aldehyde group at position 2. This structural configuration imparts unique chemical properties and reactivity to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Dimethylquinoline-2-carbaldehyde can be achieved through various methods. One common approach involves the reaction of 7,8-dimethylquinoline with a formylating agent such as Vilsmeier-Haack reagent (a combination of phosphorus oxychloride and dimethylformamide). The reaction typically proceeds under reflux conditions, yielding the desired aldehyde product .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve efficiency .
Análisis De Reacciones Químicas
Types of Reactions: 7,8-Dimethylquinoline-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed:
Oxidation: 7,8-Dimethylquinoline-2-carboxylic acid.
Reduction: 7,8-Dimethylquinoline-2-methanol.
Substitution: 7,8-Dimethyl-2-nitroquinoline (for nitration).
Aplicaciones Científicas De Investigación
7,8-Dimethylquinoline-2-carbaldehyde has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 7,8-Dimethylquinoline-2-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For instance, in drug design, the compound’s quinoline core can intercalate with DNA or inhibit specific enzymes, leading to therapeutic effects .
Comparación Con Compuestos Similares
Quinoline-2-carbaldehyde: Lacks the methyl groups at positions 7 and 8, resulting in different reactivity and applications.
7,8-Dimethylquinoline: Lacks the aldehyde group, limiting its use in certain synthetic applications.
2-Chloro-7,8-dimethylquinoline: Substituted with a chlorine atom at position 2, altering its chemical properties and reactivity.
Uniqueness: 7,8-Dimethylquinoline-2-carbaldehyde is unique due to the presence of both methyl groups and an aldehyde group, which confer distinct reactivity and versatility in synthetic applications. Its ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis and drug discovery .
Propiedades
Fórmula molecular |
C12H11NO |
|---|---|
Peso molecular |
185.22 g/mol |
Nombre IUPAC |
7,8-dimethylquinoline-2-carbaldehyde |
InChI |
InChI=1S/C12H11NO/c1-8-3-4-10-5-6-11(7-14)13-12(10)9(8)2/h3-7H,1-2H3 |
Clave InChI |
JPPFBZRLYDQXKY-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=C(C=C1)C=CC(=N2)C=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[(2-Methyl-1-benzothiophen-3-yl)methylidene]hydroxylamine](/img/structure/B11908491.png)
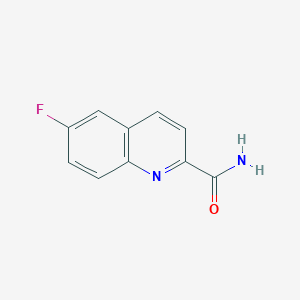

![1-Ethyl-3,6-dimethyl-1H-pyrazolo[3,4-c]pyridin-7(6H)-one](/img/structure/B11908516.png)
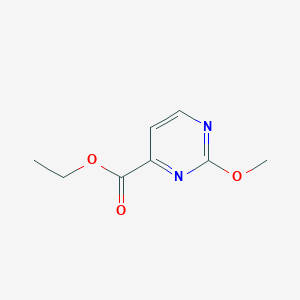
![6,9-Dioxaspiro[4.5]decane-10-carboxylic acid](/img/structure/B11908520.png)

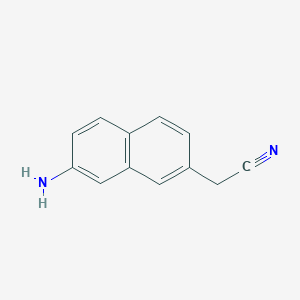

![3-chloro-4-methoxy-2H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11908532.png)
